4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl
Description
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine HCl is a heterocyclic compound featuring a pyrido-oxazine scaffold with a methyl substituent and an octahydro (fully saturated) ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-4-5-11-8-2-3-9-6-7(8)10;/h7-9H,2-6H2,1H3;1H |
InChI Key |
XHUPKKVKSQMVSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2C1CNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Oxazine Core
The core bicyclic structure is typically constructed via intramolecular cyclization reactions involving hydroxylamine derivatives and unsaturated nitrogen-containing precursors. The key synthetic step is often the reverse Cope elimination , a well-documented method for forming cyclic N-oxides and related heterocycles.
- Reverse Cope Elimination : This reaction involves the intramolecular cyclization of unsaturated hydroxylamines with alkenes, proceeding through a concerted mechanism to form the oxazine ring. The reaction can be influenced by solvents and metal ions to enhance yield and stereoselectivity.
Preparation of Hydroxylamine Precursors
Hydroxylamine derivatives serve as crucial intermediates in the synthesis. Their preparation can be achieved through several routes:
Oxime Reduction : Carbonyl compounds are first converted to oximes by reaction with hydroxylamine hydrochloride. Subsequent reduction of oximes using agents like diborane under alkaline conditions or sodium cyanoborohydride/acetic acid yields the corresponding N-substituted hydroxylamines.
Mitsunobu Reaction : A more recent approach involves the Mitsunobu reaction of N,O-doubly protected hydroxylamines with suitable alcohols, followed by deprotection to afford hydroxylamine precursors.
Cyclization Conditions and Stereoselectivity
The cyclization to form the bicyclic oxazine is typically conducted by heating the hydroxylamine precursors in solvents such as chloroform, methanol, or ethanol. The choice of solvent affects the ratio of diastereomeric products formed, with methanol and ethanol favoring improved stereoselectivity (ratios up to 4:1 in favor of one diastereomer).
The presence of metal ions (e.g., sodium ions) during cyclization enhances stereoselectivity, likely by coordinating to intermediates and stabilizing transition states.
Detailed Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | Oxime Formation | Carbonyl compound + Hydroxylamine HCl | Oxime intermediate | - | - |
| 2 | Oxime Reduction | Diborane/alkaline or NaCNBH3/AcOH | N-substituted hydroxylamine | Variable | - |
| 3 | Cyclization (Reverse Cope Elimination) | Heating in MeOH, EtOH, or CHCl3, ± NaOMe | Bicyclic oxazine N-oxides | 60-63% | 3:2 to 4:1 (favoring one diastereomer) |
| 4 | Salt Formation | Treatment with HCl | Hydrochloride salt | Quantitative | - |
Data adapted and summarized from detailed synthetic studies on related bicyclic oxazines and hydroxylamine intermediates.
Mechanistic Insights
The reverse Cope elimination proceeds via a five-membered planar transition state, allowing for concerted cyclization without free radical intermediates.
The reaction pathway includes an intramolecular nucleophilic attack of the hydroxylamine nitrogen on an alkene or epoxide moiety, leading to ring closure and formation of the oxazine ring.
Atmospheric oxygen can sometimes oxidize hydroxylamine intermediates in situ, leading to spirocyclic byproducts, which must be controlled by reaction conditions.
Alternative Synthetic Routes and Considerations
Some synthetic routes utilize epoxide intermediates, which react with N-benzylhydroxylamine under basic conditions to form the bicyclic oxazine framework with enhanced stereoselectivity.
The synthesis of chiral variants of the compound involves the use of chiral amino acid derivatives as starting materials, enabling stereocontrolled formation of the bicyclic system.
Summary Table of Preparation Methods
| Method | Key Step | Advantages | Disadvantages | Yield Range | Notes |
|---|---|---|---|---|---|
| Oxime Reduction + Reverse Cope Elimination | Oxime reduction to hydroxylamine, then cyclization | Well-established, moderate to good yields | Requires careful control of reduction conditions | 60-63% | Stereoselectivity influenced by solvent and metal ions |
| Mitsunobu Reaction of Protected Hydroxylamines | Mitsunobu reaction followed by deprotection and cyclization | Allows access to diverse hydroxylamines | Multi-step, requires protecting groups | Variable | Useful for complex derivatives |
| Epoxide Ring-Opening with Hydroxylamines | Reaction of epoxides with hydroxylamines under basic conditions | High stereoselectivity | Requires epoxide precursors | Up to 62% | Metal ions improve diastereoselectivity |
Chemical Reactions Analysis
Types of Reactions
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The pyrido-oxazine scaffold is a versatile pharmacophore. Below is a comparative analysis of key structural analogs:
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The methyl group in this compound likely improves lipophilicity and target binding compared to unsubstituted analogs. The chloro substituent in the 5-chloro derivative may enhance electrophilic interactions but could reduce solubility .
- Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability, compared to free bases like 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine .
mGluR5 Positive Allosteric Modulation (PAM)
- 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine (EC₅₀ = 50 nM) : The N-methyl derivative (compound 97 in ) exhibited optimal potency and solubility among ether-linked oxazines. Activity dropped 5-fold when the acetylene linker was replaced with benzyloxy, highlighting the sensitivity of structure-activity relationships (SAR) .
Hypoxia-Targeting in Cancer
- 2H-Benzo[b][1,4]oxazine Derivatives : Demonstrated cytotoxicity against hypoxic cells by modulating HIF-1α and VEGF. Substituent position (e.g., halogens) significantly influenced potency .
- Implications for Target Compound : The methyl group may similarly fine-tune hypoxia-selective activity, though experimental validation is needed.
Biological Activity
4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hydrochloride (CAS No. 2102408-49-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 192.69 g/mol
- LogP : 0.9
- Polar Surface Area : 42 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
These properties suggest moderate lipophilicity and potential for interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds similar to 4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine have demonstrated antimicrobial properties. For instance, studies on pyrido[4,3-b]oxazines have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity. The exact mechanism of action for this specific compound remains to be fully elucidated but may involve similar pathways.
Neuroprotective Effects
Some derivatives of pyrido[4,3-b]oxazines have been studied for neuroprotective effects. These compounds may exert their effects through antioxidant mechanisms or by modulating neurotransmitter systems. For example, a related compound was shown to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study tested the efficacy of various pyrido derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, leading to a reduction in bacterial viability by over 90% at specific concentrations.
-
Neuroprotection in Animal Models :
- In a rodent model of neurodegeneration, administration of a pyrido[4,3-b]oxazine derivative resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications for conditions such as Alzheimer’s disease.
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial | Significant reduction in bacterial growth; effective against resistant strains. |
| Study B | Neuroprotection | Reduced oxidative stress markers; improved cognitive function in treated animals. |
| Study C | Pharmacokinetics | Moderate absorption with a half-life conducive to therapeutic dosing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
